molecular formula C9H12ClF2NO B13545794 3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride

Cat. No.: B13545794
M. Wt: 223.65 g/mol
InChI Key: DPCFIOSHTKLRKD-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClF2NO. It is typically found as a colorless crystalline solid or white powder. This compound is highly hygroscopic and soluble in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has various applications in industrial and laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can be synthesized through the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-difluoropropan-1-ol: Similar structure but lacks the phenyl group.

    3,3-Difluoro-2-phenylpropan-1-amine hydrochloride: Similar structure but with an amine group instead of an alcohol.

    2-Amino-3-phenylpropan-1-ol hydrochloride: Similar structure but lacks the difluoro groups.

Uniqueness

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is unique due to the presence of both difluoro and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

3-amino-2,2-difluoro-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11,6-12)8(13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H

InChI Key

DPCFIOSHTKLRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CN)(F)F)O.Cl

Origin of Product

United States

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